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Compound of Interest

Compound Name: 1-Ethyl-2-iodobenzene

Cat. No.: B090931 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-2-iodobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-ethyl-2-
iodobenzene (CAS No. 18282-40-1), a key intermediate in organic synthesis.[1] As

researchers and professionals in drug development and materials science, a thorough

understanding of a molecule's structural properties is paramount. Spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) are fundamental tools for elucidating molecular structure and confirming

identity. This document offers an in-depth interpretation of these spectra, grounded in

established principles and supported by data from authoritative databases.

Molecular Structure and Properties
1-Ethyl-2-iodobenzene is an aromatic compound with the molecular formula C₈H₉I and a

molecular weight of approximately 232.06 g/mol .[2][3][4] It is a liquid at room temperature and

is classified as a skin and eye irritant.[1][2] The unique substitution pattern—an ethyl group

ortho to a bulky iodine atom on a benzene ring—gives rise to distinct spectroscopic features

that will be explored in this guide.

Caption: Molecular structure of 1-Ethyl-2-iodobenzene with atom numbering for NMR

assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b090931?utm_src=pdf-interest
https://www.benchchem.com/product/b090931?utm_src=pdf-body
https://www.benchchem.com/product/b090931?utm_src=pdf-body
https://www.benchchem.com/product/b090931?utm_src=pdf-body
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2700%2F2700-H-X1.pdf
https://www.benchchem.com/product/b090931?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-ethyl-2-iodo
https://webbook.nist.gov/cgi/inchi?ID=C18282401&Mask=80
https://www.scbt.com/p/1-ethyl-2-iodobenzene-18282-40-1
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2700%2F2700-H-X1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-ethyl-2-iodo
https://www.benchchem.com/product/b090931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is arguably the most powerful technique for determining the carbon-

hydrogen framework of an organic molecule. For 1-ethyl-2-iodobenzene, both ¹H and ¹³C

NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their

neighboring environments. The ortho-disubstituted pattern and the ethyl group's free rotation

lead to a predictable set of signals.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.8 (dd)
Doublet of
doublets

1H
Ar-H adjacent to
Iodine

~ 7.3 (m) Multiplet 2H Ar-H

~ 6.9 (t) Triplet 1H Ar-H

2.8 (q) Quartet 2H -CH₂- (Methylene)

1.2 (t) Triplet 3H -CH₃ (Methyl)

(Note: Precise chemical shifts can vary based on solvent and instrument frequency. Data is

synthesized from typical values for this structural motif.)[2]

Interpretation:

Aromatic Region (6.9-7.8 ppm): The four protons on the benzene ring are chemically non-

equivalent due to the substitution pattern. The proton adjacent to the electron-withdrawing

and magnetically anisotropic iodine atom is expected to be the most downfield. The complex

splitting patterns (multiplets) arise from coupling between adjacent aromatic protons.

Aliphatic Region (1.2-2.8 ppm): The ethyl group gives rise to a classic ethyl pattern. The

methylene protons (-CH₂-) appear as a quartet due to coupling with the three methyl protons.
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The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene

protons. This upfield region is clearly distinct from the aromatic signals.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 145.0 C-Et (Quaternary)

~ 139.5 Ar-CH

~ 129.0 Ar-CH

~ 128.0 Ar-CH

~ 127.5 Ar-CH

~ 100.0 C-I (Quaternary)

~ 30.0 -CH₂- (Methylene)

~ 15.0 -CH₃ (Methyl)

(Note: Data is synthesized from typical values and data available in databases like PubChem.)

[2][5]

Interpretation:

Aromatic Region (100-145 ppm): Six distinct signals are expected for the six aromatic

carbons. The carbon atom directly bonded to iodine (C-I) is significantly shielded and

appears furthest upfield in the aromatic region, around 100 ppm, a characteristic feature for

iodo-substituted benzenes.[6][7] The quaternary carbon attached to the ethyl group (C-Et) is

also readily identifiable. The remaining four signals correspond to the protonated aromatic

carbons.
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Aliphatic Region (15-30 ppm): The two carbons of the ethyl group are clearly resolved in the

upfield region, consistent with the ¹H NMR data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Assignment

3100-3000 Medium-Weak C-H Stretch Aromatic C-H

2975-2850 Strong C-H Stretch
Aliphatic C-H (Ethyl

group)

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

~ 750 Strong C-H Bend
Ortho-disubstitution

(out-of-plane)

~ 1020 Medium C-I Stretch Carbon-Iodine Bond

(Note: Data is based on gas-phase spectra from NIST and typical values for substituted

aromatics.)[3][8]

Interpretation:

C-H Stretching: The spectrum clearly distinguishes between aromatic C-H stretches (above

3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (below 3000 cm⁻¹).[8]

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic

of the carbon-carbon double bonds within the benzene ring.

C-H Bending: A strong absorption around 750 cm⁻¹ is a key indicator of the ortho-

disubstitution pattern on the benzene ring.
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C-I Stretching: The vibration of the carbon-iodine bond is expected at a lower frequency due

to the heavy mass of the iodine atom, typically appearing in the fingerprint region around

1020 cm⁻¹.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further structural confirmation.

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/z (mass-to-charge) Relative Intensity Proposed Fragment

232 High [M]⁺ (Molecular Ion)

217 High [M - CH₃]⁺

105 Moderate [M - I]⁺

77 Moderate [C₆H₅]⁺

(Note: Fragmentation data is based on typical EI-MS patterns and data from NIST and

SpectraBase.)[3][9]

Interpretation: The electron ionization (EI) mass spectrum shows a prominent molecular ion

peak [M]⁺ at m/z = 232, which confirms the molecular weight of the compound.[2][3] The most

abundant fragment ion is typically observed at m/z = 217, corresponding to the loss of a methyl

radical (-CH₃) from the ethyl group to form a stable benzylic carbocation. This is a characteristic

fragmentation pathway for ethyl-substituted benzenes. Another significant peak at m/z = 105

corresponds to the loss of the iodine radical, leaving the ethylbenzene cation.
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Caption: Key fragmentation pathways for 1-Ethyl-2-iodobenzene in EI-MS.

Experimental Protocols
To ensure data reproducibility and integrity, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve ~10-20 mg of 1-ethyl-2-iodobenzene in ~0.6 mL of

deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard as it is an excellent solvent

for many organic compounds and its residual proton peak is well-documented.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2

seconds, and 16 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a

45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm

and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7]
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ATR-IR Spectroscopy Protocol
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to

record the spectrum of the ambient environment (air).

Sample Analysis: Place a single drop of 1-ethyl-2-iodobenzene directly onto the ATR

crystal.

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a

resolution of 4 cm⁻¹. The final spectrum is automatically generated as the ratio of the sample

scan to the background scan.[2]

GC-MS Protocol
Sample Preparation: Prepare a dilute solution of 1-ethyl-2-iodobenzene (~1 mg/mL) in a

volatile solvent like dichloromethane or ethyl acetate.

Gas Chromatography (GC):

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate

of 10°C/min.

Mass Spectrometry (MS):

Ionization: Use standard Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range from m/z 40 to 300.
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Data Analysis: Identify the peak corresponding to 1-ethyl-2-iodobenzene in the total ion

chromatogram and analyze its corresponding mass spectrum.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural characterization of 1-ethyl-2-iodobenzene. The ¹H and ¹³C NMR spectra confirm the

carbon-hydrogen framework, including the ortho-substitution and the ethyl group. IR

spectroscopy identifies the key functional groups and confirms the substitution pattern. Finally,

mass spectrometry validates the molecular weight and reveals characteristic fragmentation

pathways. This guide serves as a technical resource for researchers, providing the foundational

spectroscopic data and interpretation necessary for the confident use of this compound in

further research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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